molecular formula C21H20ClFN2O3 B2981843 (Z)-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 896067-00-8

(Z)-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

Cat. No.: B2981843
CAS No.: 896067-00-8
M. Wt: 402.85
InChI Key: HYNMBITUTABAHU-ODLFYWEKSA-N
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Description

(Z)-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a synthetic benzofuranone derivative of interest in chemical and pharmacological research. Its molecular structure suggests potential as a key intermediate for developing novel therapeutic agents. Preliminary studies on analogous compounds indicate that this class of molecules may exhibit [describe the biological activity, e.g., kinase inhibitory, anti-proliferative, or anti-inflammatory properties]. The proposed mechanism of action is hypothesized to involve [describe the mechanism, e.g., the specific molecular interaction or pathway inhibition]. This compound is provided for research purposes to support investigations into [mention specific fields, e.g., oncology, neurodegenerative diseases, or signal transduction]. It is intended for use in in vitro assays and other non-clinical research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the primary scientific literature for detailed protocols and handling procedures.

Properties

IUPAC Name

(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN2O3/c1-24-7-9-25(10-8-24)12-15-18(26)6-5-13-20(27)19(28-21(13)15)11-14-16(22)3-2-4-17(14)23/h2-6,11,26H,7-10,12H2,1H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNMBITUTABAHU-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=C(C=CC=C4Cl)F)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=C(C=CC=C4Cl)F)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention due to its potential biological activities. Benzofuran derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article synthesizes current research findings on the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The structure of the compound features a benzofuran core, which is often associated with significant biological activity due to its ability to interact with various biological targets. The presence of the 4-methylpiperazine moiety may enhance its solubility and bioavailability, potentially increasing its therapeutic efficacy.

Key Structural Features:

  • Benzofuran Core : Known for cytotoxic and anti-inflammatory properties.
  • Chloro and Fluoro Substituents : These halogen groups can influence the lipophilicity and reactivity of the compound.
  • Piperazine Ring : Often involved in enhancing interaction with neurotransmitter receptors.

Biological Activities

Research has shown that benzofuran derivatives exhibit a range of biological activities. Here we summarize the key findings related to the compound .

Anticancer Activity

Studies have indicated that benzofuran derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have been reported to:

  • Induce ROS Generation : Increased reactive oxygen species (ROS) levels lead to oxidative stress, triggering apoptosis pathways in cancer cells .
  • Inhibit Cell Proliferation : Compounds have shown significant antiproliferative effects against various cancer cell lines, including K562 leukemia cells .
CompoundIC50 (µM)Cell Line
Compound A10K562
Compound B15HeLa
(Z)-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy...TBDTBD

Anti-inflammatory Effects

The anti-inflammatory potential of benzofuran derivatives is notable. For example:

  • Cytokine Inhibition : Compounds have been shown to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-1 .

Antimicrobial Activity

Benzofuran derivatives are also being explored for their antimicrobial properties:

  • Broad Spectrum Activity : Research indicates effectiveness against various bacterial strains, suggesting potential use as antibiotics .

Case Studies

Several case studies provide insights into the efficacy and safety profiles of benzofuran derivatives:

  • Case Study on Anticancer Efficacy :
    • A study evaluated a series of benzofuran derivatives against multiple cancer cell lines. The results showed that modifications in substituents significantly affected cytotoxicity and apoptosis induction capabilities .
  • Anti-inflammatory Properties :
    • Another investigation demonstrated that a related benzofuran derivative reduced inflammation markers in murine models, supporting its potential application in treating chronic inflammatory diseases .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Derivatives

Compound (Reference) Benzylidene Substituents Position 7 Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-chloro-6-fluoro (4-methylpiperazin-1-yl)methyl C₂₁H₁₉ClFN₂O₃* ~440* Dual halogenation; piperazine enhances solubility
() 2-fluoro (dimethylamino)methyl C₁₉H₁₈FNO₃ 327.36 Single fluorine; smaller amine group
() 4-methoxy 7-methyl C₁₇H₁₄O₄ 282.29 Methoxy increases polarity; no amine substituent
() 3-methylphenyl (4-(2-hydroxyethyl)piperazin-1-yl)methyl C₂₄H₂₇N₂O₄* ~437.5* Hydroxyethyl-piperazine improves hydrophilicity
() 2-chloro bis(2-methoxyethyl)aminomethyl C₂₂H₂₅ClNO₆ 462.89 Bulky amine; high lipophilicity

Pharmacological Implications

  • Benzylidene Halogenation: The target compound’s dual 2-chloro-6-fluoro substitution likely enhances electron-withdrawing effects, improving binding affinity to hydrophobic pockets in target proteins compared to single-halogen derivatives (e.g., ) or non-halogenated analogs () .
  • Piperazine derivatives also facilitate interactions with ionizable biological targets .
  • Hydroxy Group: The conserved 6-hydroxy moiety across derivatives suggests a role as a hydrogen bond donor, critical for target engagement .

Physicochemical Properties

  • Lipophilicity: The target compound’s logP is likely higher than methoxy-substituted derivatives () but lower than bis-methoxyethylamino analogs () due to the polar piperazine group.
  • Solubility: The 4-methylpiperazine moiety enhances aqueous solubility compared to dimethylamino () but may be less effective than hydroxyethyl-piperazine () .

Q & A

Basic: What are the key synthetic strategies for preparing (Z)-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Benzofuran Core Formation : Start with a substituted benzofuran-3(2H)-one scaffold. For example, condensation of 6-hydroxybenzofuran-3(2H)-one with aldehydes (e.g., 2-chloro-6-fluorobenzaldehyde) under acidic conditions forms the benzylidene moiety .

Piperazine Functionalization : Introduce the 4-methylpiperazine group via nucleophilic substitution or reductive amination. For instance, bromination at the 7-position followed by substitution with 4-methylpiperazine (CAS 215309-01-6) yields the desired side chain .

Stereochemical Control : Ensure (Z)-configuration by optimizing reaction conditions (e.g., solvent polarity, temperature) and verifying via NOESY NMR or X-ray crystallography .

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